4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester 4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121513-72-0
VCID: VC11719367
InChI: InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)8-5-6-9(11(19)20)10(7-8)14(16,17)18/h5-7H,1-4H3,(H,19,20)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F
Molecular Formula: C14H16BF3O4
Molecular Weight: 316.08 g/mol

4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester

CAS No.: 2121513-72-0

Cat. No.: VC11719367

Molecular Formula: C14H16BF3O4

Molecular Weight: 316.08 g/mol

* For research use only. Not for human or veterinary use.

4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester - 2121513-72-0

Specification

CAS No. 2121513-72-0
Molecular Formula C14H16BF3O4
Molecular Weight 316.08 g/mol
IUPAC Name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)8-5-6-9(11(19)20)10(7-8)14(16,17)18/h5-7H,1-4H3,(H,19,20)
Standard InChI Key WGMLHOOENBAYCN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester is systematically named 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoic acid under IUPAC nomenclature . The compound’s SMILES notation, B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F\text{B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F}, reflects its boronate ester functionality and trifluoromethyl substitution . Key identifiers include:

PropertyValue
CAS Registry Number2121513-72-0
Molecular FormulaC14H16BF3O4\text{C}_{14}\text{H}_{16}\text{BF}_3\text{O}_4
Molecular Weight316.08 g/mol
DSSTox Substance IDDTXSID601130795

Structural Features

The compound comprises a benzoic acid backbone substituted at the 3-position with a trifluoromethyl group (-CF3_3) and at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) . The boronate group enhances reactivity in cross-coupling reactions, while the -CF3_3 group contributes to electronic effects and metabolic stability in drug-like molecules .

Synthesis and Reactivity

Synthetic Routes

Representative Synthesis of Analog A4 :

  • Reactants:

    • 4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester (1.00 mmol)

    • 4-(Trifluoromethyl)benzaldehyde (1.00 mmol)

    • Cyclohexyl isocyanide (1.00 mmol)

  • Conditions:

    • Microwave irradiation (45°C, 150 W, 120 min)

    • Solvent: Dichloromethane/water mixture

  • Yield: 76%

  • Analytical Data:

    • 1H-NMR^{1}\text{H-NMR}: δ 7.93 (t, J = 7.3 Hz, 1H), 7.67–7.59 (m, 2H)

    • 13C-NMR^{13}\text{C-NMR}: δ 166.7, 164.7, 140.0

    • HRMS: [M+H]+^+ found 532.2487 (calc. 532.2488)

Analytical and Spectroscopic Data

Spectroscopic Characterization

  • 11B-NMR^{11}\text{B-NMR}: δ 30.6–31.1 (characteristic of boronate esters) .

  • 19F-NMR^{19}\text{F-NMR}: δ -60 to -64 (CF3_3 group) .

  • HRMS: Precision mass data confirm molecular ion peaks within 1.5 ppm error .

Physicochemical Properties

PropertyValue
Melting Point198°C (analog A1)
SolubilityDichloromethane, ethyl acetate

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